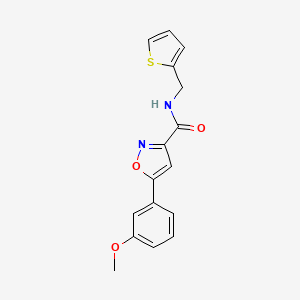![molecular formula C26H19N3O3S B4616793 6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4616793.png)
6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Overview
Description
The compound belongs to a class of chemically synthesized molecules with potential applications in various fields of chemistry and pharmacology. It incorporates elements of thiazolo[3,2-b][1,2,4]triazine, a heterocyclic structure, known for its diverse chemical and biological properties.
Synthesis Analysis
The synthesis of related thiazolo[3,2-b][1,2,4]triazine derivatives involves multiple steps, including condensation reactions, which lead to the formation of structurally complex and functionally diverse compounds. For instance, the unexpected formation of a 6-(benzofuranylidene)tetrahydroimidazo[4,5-e]thiazolo[3,2-b]-[1,2,4]triazine-2,7-dione derivative was reported upon condensation of specific quinones and diones, showcasing the intricate nature of synthesizing these molecules (Kravchenko et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds has been elucidated using techniques like X-ray diffraction analysis. This method helps in confirming the geometric configuration and molecular connectivity, providing insights into the structural features crucial for the compound's chemical reactivity and potential biological activity.
Chemical Reactions and Properties
Thiazolo[3,2-b][1,2,4]triazine derivatives undergo various chemical reactions, leading to the formation of new compounds with potential pharmacological activities. The reactivity of these compounds is influenced by their structural features, enabling the synthesis of a wide range of derivatives with varied biological activities. For example, the reaction of phenylpyruvic acid with semicarbazide afforded derivatives that were explored for their transformation into fused[1,2,4]triazine systems, highlighting the versatility of these compounds in chemical synthesis (Massry, 2003).
Scientific Research Applications
Synthesis and Chemical Properties
6-benzyl-2-[4-(benzyloxy)benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has been a subject of research for its synthesis and antimicrobial evaluation. In the study by Karthikeyan et al. (2009), a series of arylidene thiazolo triazinediones were synthesized and evaluated for their antimicrobial activity. These compounds showed promising antibacterial and antifungal activities, highlighting the chemical's potential in contributing to new antimicrobial agents (Karthikeyan et al., 2009).
Antiproliferative Activity
Another area of research interest is the compound's potential antiproliferative activity against cancer cell lines. A study by Abd El-Moneim et al. (2015) explored the synthesis of fused 1,2,4-triazine derivatives and their primary in vitro screening for antimicrobial and antitumor activities. This research provides insight into the compound's potential use in developing new antitumor agents, contributing to cancer research and therapy development (Abd El-Moneim et al., 2015).
Inhibition of Acetylcholinesterase
The compound's derivatives have also been studied for their acetylcholinesterase inhibitory activity, which is significant for Alzheimer's disease research. Liu et al. (2009) synthesized a series of 7H-thiazolo(3,2-b)-1,2,4-triazin-7-one derivatives and evaluated their efficacy as acetylcholinesterase inhibitors. Some derivatives exhibited promising inhibition, suggesting the potential for developing new therapeutic agents for neurodegenerative diseases (Liu et al., 2009).
properties
IUPAC Name |
(2Z)-6-benzyl-2-[(4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3S/c30-24-22(15-18-7-3-1-4-8-18)28-29-25(31)23(33-26(29)27-24)16-19-11-13-21(14-12-19)32-17-20-9-5-2-6-10-20/h1-14,16H,15,17H2/b23-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRUSMHGNHXQSI-KQWNVCNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)SC3=NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=CC=C5)/SC3=NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4616712.png)
![diethyl [3-(2-tert-butylphenoxy)propyl]malonate](/img/structure/B4616720.png)
![2,2'-[{2-[4-(dimethylamino)phenyl]-1,3-imidazolidinediyl}bis(methylene)]diphenol](/img/structure/B4616731.png)
![6-cyclopropyl-3-methyl-N-(pentafluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4616732.png)
![4-cyano-5-{[2-cyano-3-(5-ethyl-2-thienyl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B4616740.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4616748.png)
![4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4616752.png)

![N-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B4616770.png)



![2-[(4-butoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4616802.png)
![2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4616821.png)